molecular formula C18H30 B075339 1,2,4-Tri-tert-butylbenzene CAS No. 1459-11-6

1,2,4-Tri-tert-butylbenzene

Cat. No. B075339
CAS RN: 1459-11-6
M. Wt: 246.4 g/mol
InChI Key: IHZGECPPAQDWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Tri-tert-butylbenzene (TTBB) is a chemical compound that belongs to the family of substituted benzenes. It is a white crystalline solid that is insoluble in water and has a melting point of 249-251°C. TTBB is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.

Scientific Research Applications

1,2,4-Tri-tert-butylbenzene has several scientific research applications, particularly in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, including dendrimers, polymers, and liquid crystals. 1,2,4-Tri-tert-butylbenzene is also used as a model compound in the study of chemical reactions, such as the Diels-Alder reaction and the Heck reaction. Additionally, 1,2,4-Tri-tert-butylbenzene is used as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry.

Mechanism Of Action

1,2,4-Tri-tert-butylbenzene is a non-polar compound that interacts with other non-polar molecules through van der Waals forces. It has a bulky structure, which makes it difficult for other molecules to approach it. This property makes 1,2,4-Tri-tert-butylbenzene an effective inhibitor of certain chemical reactions, such as the Diels-Alder reaction. 1,2,4-Tri-tert-butylbenzene also exhibits fluorescence properties, which make it useful in the study of photophysical processes.

Biochemical And Physiological Effects

1,2,4-Tri-tert-butylbenzene has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2,4-Tri-tert-butylbenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation of using 1,2,4-Tri-tert-butylbenzene is its high cost compared to other organic compounds. Additionally, its bulky structure may hinder certain chemical reactions, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research. One area of interest is the study of its fluorescence properties and its potential applications in the development of new fluorescent probes. Another area of interest is the use of 1,2,4-Tri-tert-butylbenzene as a building block in the synthesis of new materials, such as metal-organic frameworks and porous organic polymers. Additionally, 1,2,4-Tri-tert-butylbenzene may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, 1,2,4-Tri-tert-butylbenzene is a useful and versatile compound that has several scientific research applications. Its unique properties make it an effective building block in the synthesis of various organic compounds and a useful model compound in the study of chemical reactions. While it has no known biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research, including the study of its fluorescence properties and its potential applications in the development of new materials.

Synthesis Methods

The synthesis of 1,2,4-Tri-tert-butylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts alkylation, which involves the reaction of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields high purity 1,2,4-Tri-tert-butylbenzene with a yield of up to 90%.

properties

CAS RN

1459-11-6

Product Name

1,2,4-Tri-tert-butylbenzene

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,2,4-tritert-butylbenzene

InChI

InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3

InChI Key

IHZGECPPAQDWKL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C

Other CAS RN

1459-11-6

Origin of Product

United States

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